Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate

Description

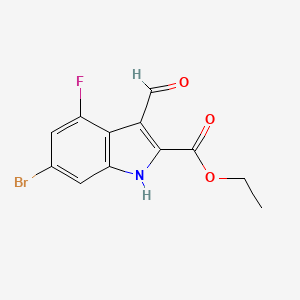

Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 318292-54-5) is a substituted indole derivative with the molecular formula C₁₂H₉BrFNO₃ and a molecular weight of 314.12 g/mol . Its structure features:

- A bromo substituent at position 6,

- A fluoro group at position 4,

- A formyl group at position 3,

- An ethyl carboxylate moiety at position 2.

The electron-withdrawing nature of the bromo and fluoro groups enhances the electrophilic character of the indole core, while the formyl group at position 3 provides a reactive site for nucleophilic additions or condensations. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, particularly those targeting viral or enzymatic pathways .

Properties

IUPAC Name |

ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)11-7(5-16)10-8(14)3-6(13)4-9(10)15-11/h3-5,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUXMJRXRWYKJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2F)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of an indole derivative, followed by formylation and esterification. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion of the formyl group to a carboxylic acid.

Reduction: Reduction of the formyl group to an alcohol.

Substitution: Halogen exchange reactions, particularly involving the bromine and fluorine atoms.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium iodide or potassium fluoride.

Major Products

The major products formed from these reactions include:

- Ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate (oxidation product)

- Ethyl 6-bromo-4-fluoro-3-hydroxymethyl-1H-indole-2-carboxylate (reduction product)

- Various substituted indole derivatives (substitution products)

Scientific Research Applications

Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, modulating their activity. The formyl group can participate in covalent bonding with nucleophilic sites, further influencing its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate can be compared to related indole derivatives, as outlined below:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: The formyl group at position 3 in the target compound distinguishes it from analogs like Ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate , which lacks this group. This formyl moiety increases electrophilicity, making the compound more reactive in condensation reactions (e.g., forming Schiff bases) .

Halogen Diversity :

- The multi-halogenated derivative (3-Br, 6-Cl, 5-F) in exhibits broader antimicrobial activity due to synergistic halogen effects but has reduced solubility in polar solvents.

Biological Activity: Hydroxy-substituted analogs (e.g., 5-OH in ) show marked anti-hepatitis B virus (HBV) activity, suggesting that polar groups at position 5 enhance binding to viral targets.

Synthetic Flexibility :

- The ethyl carboxylate group at position 2 is a common feature in these compounds, enabling straightforward functionalization via hydrolysis or transesterification .

Biological Activity

Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate is a synthetic compound that belongs to the indole family, known for its diverse biological activities. The unique structural features of this compound, including bromine and fluorine substituents along with a formyl group, suggest potential applications in medicinal chemistry, particularly in the development of antiviral, anticancer, and antimicrobial agents.

Chemical Structure and Synthesis

The compound is characterized by the following structure:

Chemical Structure

The synthesis typically involves multi-step reactions starting from indole derivatives through bromination, fluorination, formylation, and subsequent esterification. Reaction conditions often include strong acids or bases and controlled temperatures to optimize yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of halogen atoms enhances binding affinity to enzymes and receptors, while the formyl group can engage in covalent bonding with nucleophilic sites, influencing various biological pathways.

Antiviral Activity

Research has indicated that indole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown inhibitory effects against HIV integrase, with IC50 values ranging from 0.13 to 6.85 μM. The introduction of halogenated groups at specific positions on the indole core has been shown to enhance this activity significantly .

Anticancer Activity

Indole derivatives are also explored for their anticancer potential. In studies involving various cancer cell lines, compounds related to this compound demonstrated cytotoxic effects. For example, certain modifications led to increased apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against a range of bacterial and fungal strains. This compound exhibited moderate to good activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported between 4.69 to 22.9 µM against various pathogens such as E. coli and S. aureus. .

Comparative Analysis

To understand the biological activity of this compound in context, a comparison with similar compounds can be beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate | Lacks formyl group | Different reactivity and lower biological activity |

| Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate | Lacks fluorine | Altered chemical properties affecting interactions |

| Ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate | Different substitution pattern | Variations in biological efficacy |

Case Studies

Several studies have documented the efficacy of this compound and its analogs:

- Antiviral Study : A series of indole derivatives were synthesized and tested for their inhibitory effects on HIV integrase. The results indicated that modifications at the C3 position significantly improved antiviral activity .

- Anticancer Research : In vitro studies showed that certain indole derivatives could induce apoptosis in cancer cell lines, with specific structural modifications leading to enhanced potency against breast cancer cells .

- Antimicrobial Evaluation : A range of substituted indoles were tested against various microbial strains, revealing promising antibacterial effects with MIC values indicating effective inhibition .

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate?

Synthesis involves multi-step strategies:

- Formylation : Vilsmeier-Haack reaction introduces the formyl group at the 3-position.

- Halogenation : Electrophilic substitution or directed ortho-metalation installs bromo/fluoro groups.

- Esterification : Ethyl ester formation via acid-catalyzed condensation. Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are used for further derivatization, as demonstrated in analogous indole syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Formyl protons resonate at ~9–10 ppm; halogen substituents induce deshielding in aromatic regions.

- X-ray Crystallography : Resolves structural ambiguities; SHELXL refines disordered atoms (e.g., ethyl ester moieties) .

- HR-MS : Confirms molecular weight (e.g., Q-ToF analysis in positive ion mode) .

| Technique | Application Example | Reference |

|---|---|---|

| 1H NMR (500 MHz) | Assigns substituent coupling patterns | |

| X-ray | Resolves Br/F positional disorder |

Q. How does the compound’s stability vary under acidic/basic conditions?

The ester group is hydrolytically labile in basic conditions, while the formyl group may undergo hydration in acidic media. Stability studies on similar indoles recommend neutral pH storage and inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered halogen atoms) be resolved?

- Use SHELXL constraints (DFIX, SIMU) to model partial occupancies.

- Analyze residual electron density maps to partition atomic positions.

- For example, bromine disorder in related structures was resolved by refining two conformers with geometric restraints .

Q. What strategies mitigate steric/electronic challenges during substitution reactions?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at hindered sites.

- Catalysis : Pd(PPh3)4 enables cross-couplings despite electron-withdrawing groups.

- Microwave Irradiation : Accelerates reactions with kinetic barriers (e.g., aryl bromide couplings) .

Q. How do bromo and fluoro substituents influence regioselectivity in further functionalization?

- Electronic Effects : Fluorine’s ortho/para-directing nature guides metalation (e.g., LiTMP).

- Steric Effects : Bromine’s bulk may hinder reactions at the 6-position.

- Studies on 6-chloroindoles show halogen-dependent reactivity in SNAr reactions .

Q. What computational methods validate hydrogen-bonding networks in crystal structures?

- Graph-Set Analysis : Categorizes motifs (e.g., R22(8) rings) using software like Mercury.

- SHELXTL : Refines H-bond geometries (e.g., C-F···H interactions dominate in fluoroindoles) .

Q. How are competing functional groups managed during multi-step synthesis?

- Protection : TEMPO-mediated oxidation selectively modifies formyl groups.

- Sequential Reactions : Halogenation precedes esterification to avoid side reactions.

- Protocols for amino-indole derivatives highlight orthogonal protection strategies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.